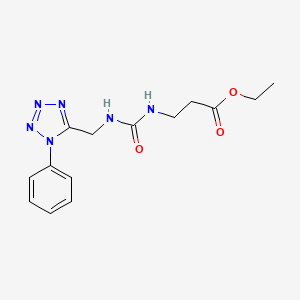

ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate

Description

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound featuring a tetrazole ring substituted with a phenyl group, a urea linkage, and an ethyl propanoate ester. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid replacements in drug design .

Properties

IUPAC Name |

ethyl 3-[(1-phenyltetrazol-5-yl)methylcarbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3/c1-2-23-13(21)8-9-15-14(22)16-10-12-17-18-19-20(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,15,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUYQQQWWLYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ester and urea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

- Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate (CAS:1005293-30-0): This analog replaces the phenyl group with a 4-ethoxyphenyl substituent. Safety guidelines for this analog emphasize precautions against heat and ignition sources (P210), suggesting higher volatility or thermal instability due to the ethoxy group .

- The thiadiazole ring and hydrazono group in 9b likely confer distinct electronic properties, reducing solubility compared to tetrazole-based analogs. Its synthesis involves multi-step reactions with methyl hydrazino-carbodithioate, highlighting the complexity of introducing sulfur-containing heterocycles .

Functional Group Modifications

- Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate (8): This compound incorporates a pyridinylamino group and a thioacetamido linkage, which enhance hydrogen-bonding and metal-coordination capabilities. Such modifications are critical in radiolabeled peptide research, as seen in , where sulfur and pyridine groups facilitate chelation with radioisotopes. In contrast, the target compound lacks these functional groups, limiting its utility in radiopharmaceutical applications .

Table 1: Key Comparative Data

Research Findings and Mechanistic Insights

- Synthetic Pathways : The target compound’s urea linkage may arise from reactions similar to those in , where hydrazine derivatives react with carbonyl intermediates. For example, the formation of thiohydrazonate intermediates (e.g., compound 6 in ) could parallel urea bridge formation in the target molecule .

- Stability and Reactivity : The tetrazole ring’s acidity (pKa ~4.9) contrasts with triazoles (pKa ~10–12), making the target compound more soluble in physiological conditions. However, the 4-ethoxyphenyl analog’s thermal sensitivity (P210 ) suggests that electron-donating groups may destabilize the tetrazole core under heat.

Biological Activity

Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic compound featuring a tetrazole ring, urea linkage, and an ester functional group. This unique structure has led to its investigation for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with 1-phenyl-1H-tetrazole-5-carbaldehyde. The synthesis typically includes:

- Formation of Intermediate : The initial reaction forms a Schiff base.

- Reduction : The Schiff base is reduced to yield the desired product.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, enhancing binding affinity to active sites on enzymes, which may lead to inhibition of their activity. This interaction can result in various biological effects, including:

- Anti-inflammatory effects : Modulating inflammatory pathways.

- Antimicrobial action : Inhibiting bacterial growth through interference with bacterial metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the efficacy of tetrazole derivatives against various Gram-positive and Gram-negative bacteria, although some strains showed resistance (e.g., Aspergillus fumigatus and Candida albicans) .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Resistance Observed |

|---|---|---|---|

| Tetrazole Derivative A | Yes | Yes | No |

| Ethyl 3-(3-(...) | Yes | Yes | Yes (specific strains) |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various tetrazole derivatives, this compound was tested against multiple bacterial strains. Results demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of tetrazole compounds, revealing that ethyl 3-(3-(...) significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases .

Research Findings

Recent studies have utilized computational methods like the PASS (Prediction of Activity Spectra for Substances) model to predict the biological activity of ethyl 3-(3-(...). The model indicated a high probability (over 80%) for analgesic and anti-inflammatory activities, supporting further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.